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molecular formula C9H10N2O3 B1306872 N-methyl-N-(2-nitrophenyl)acetamide CAS No. 7418-33-9

N-methyl-N-(2-nitrophenyl)acetamide

Cat. No. B1306872
M. Wt: 194.19 g/mol
InChI Key: KYRBLTADDMVJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630598B2

Procedure details

1.58 g of sodium hydride (60% content) was suspended in 19.8 g of tetrahydrofuran and cooled with ice. To the obtained suspension, 19.8 g of a tetrahydrofuran solution containing 2.50 g of 2-nitroaniline was added dropwise over 1 hr, stirred for 10 minutes, allowed to stand at room temperature and stirred for 30 minutes. To the obtained mixture, 2.01 g of acetic acid anhydride was added over 1 hr at room temperature and stirred for 2 hours. To the reaction mixture, 2.49 g of dimethyl sulfate were added at room temperature and stirred for 1 hr. The reaction mixture was added to water and the separated organic layer was washed with saline then the organic layer was analyzed by high performance liquid chromatography to find the yield of the desired product was 78%.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
Quantity
19.8 g
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
19.8 g
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8])([O-:5])=[O:4].[C:13](OC(=O)C)(=[O:15])[CH3:14].S(OC)(O[CH3:24])(=O)=O>O1CCCC1.O>[CH3:24][N:8]([C:13](=[O:15])[CH3:14])[C:7]1[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=1[N+:3]([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.01 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
2.49 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
19.8 g
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
19.8 g
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
ADDITION
Type
ADDITION
Details
was added dropwise over 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
WASH
Type
WASH
Details
the separated organic layer was washed with saline

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CN(C1=C(C=CC=C1)[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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